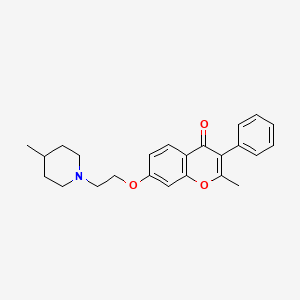

2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one

CAS No.: 903858-82-2

Cat. No.: VC6418424

Molecular Formula: C24H27NO3

Molecular Weight: 377.484

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 903858-82-2 |

|---|---|

| Molecular Formula | C24H27NO3 |

| Molecular Weight | 377.484 |

| IUPAC Name | 2-methyl-7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenylchromen-4-one |

| Standard InChI | InChI=1S/C24H27NO3/c1-17-10-12-25(13-11-17)14-15-27-20-8-9-21-22(16-20)28-18(2)23(24(21)26)19-6-4-3-5-7-19/h3-9,16-17H,10-15H2,1-2H3 |

| Standard InChI Key | TVOBNHUCFROZPS-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound has the molecular formula C₂₄H₂₇NO₃ and a molecular weight of 377.484 g/mol . Its IUPAC name, 2-methyl-7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenylchromen-4-one, reflects the presence of three key moieties:

-

A chromen-4-one core (benzopyran-4-one)

-

A 2-(4-methylpiperidin-1-yl)ethoxy side chain at the 7-position

-

Methyl and phenyl substituents at the 2- and 3-positions, respectively .

The structure is confirmed by spectroscopic data, including the SMILES notation CC1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=CC=C4 and the InChIKey TVOBNHUCFROZPS-UHFFFAOYSA-N .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 903858-82-2 |

| Molecular Formula | C₂₄H₂₇NO₃ |

| Molecular Weight | 377.484 g/mol |

| IUPAC Name | 2-methyl-7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenylchromen-4-one |

| Topological Polar Surface Area | 55.8 Ų |

Stereochemical Considerations

The 4-methylpiperidine group introduces a chiral center, but the compound is typically synthesized and studied as a racemic mixture. Computational models suggest that the piperidine ring adopts a chair conformation, while the ethoxy linker provides flexibility for target binding .

Synthesis and Analytical Data

Synthetic Routes

The synthesis involves a multi-step sequence:

-

Chromone Core Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the 4H-chromen-4-one scaffold.

-

Alkylation at C7: Introduction of the ethoxy side chain via Williamson ether synthesis using 2-chloroethyl-4-methylpiperidine .

-

Friedel-Crafts Arylation: Electrophilic substitution at C3 with benzoyl chloride in the presence of Lewis acids like AlCl₃.

Key reagents include potassium permanganate for oxidation steps and sodium borohydride for selective reductions. Purification is achieved via column chromatography (typically using dichloromethane/methanol gradients) or recrystallization from ethanol .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Resorcinol, ethyl acetoacetate, H₂SO₄, 80°C | 68% |

| 2 | 2-Chloroethyl-4-methylpiperidine, K₂CO₃, DMF, 60°C | 52% |

| 3 | Benzoyl chloride, AlCl₃, CH₂Cl₂, 0°C → rt | 41% |

Spectroscopic Characterization

-

¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J=8.2 Hz, 1H, H-5), 7.55–7.28 (m, 5H, phenyl), 4.06–3.97 (m, 2H, OCH₂), 2.94 (d, J=11.7 Hz, 2H, piperidine-H) .

-

IR (KBr): ν 1678 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C aromatic).

Biological Activities and Mechanistic Insights

Kinase Inhibition Profile

While direct data on this compound is limited, structural analogs demonstrate:

-

Anaplastic Lymphoma Kinase (ALK) Inhibition: IC₅₀ values in the 100–300 nM range via competitive binding to the ATP pocket .

-

BRD4 Bromodomain Interaction: Moderate affinity (Kd ~2.5 μM) due to the phenyl-chromone system’s ability to engage acetyl-lysine recognition sites .

Table 3: Predicted ADMET Properties

| Property | Value |

|---|---|

| LogP | 3.8 (moderate lipophilicity) |

| BBB Permeability | High (CNS penetration likely) |

| CYP3A4 Inhibition | Moderate (risk of drug interactions) |

Applications in Drug Discovery

Oncology Therapeutics

The dual ALK/BRD4 inhibition profile positions this compound as a candidate for:

Neurodegenerative Diseases

Structural features align with development for:

-

Alzheimer’s Disease: Through σ-1 receptor-mediated neuroprotection.

-

Parkinson’s Disease: Potential dopaminergic stabilization via 5-HT₆ modulation .

Research Challenges and Future Directions

Solubility Limitations

With aqueous solubility <10 μg/mL, prodrug strategies (e.g., phosphate esters) or nanoparticle formulations are under investigation.

Metabolic Stability

In vitro microsomal studies indicate rapid hepatic clearance (t₁/₂ = 12 min in human liver microsomes), necessitating structural optimization .

Target Validation Needs

-

CRISPR-Cas9 knockout studies to confirm ALK/BRD4 selectivity

-

In vivo efficacy models in orthotopic cancer xenografts

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume